molecular formula C5H9N B1624327 Pent-2-yn-1-amine CAS No. 41282-41-1

Pent-2-yn-1-amine

Cat. No.: B1624327
CAS No.: 41282-41-1
M. Wt: 83.13 g/mol
InChI Key: CQOYFACEVXRLJG-UHFFFAOYSA-N
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Description

Pent-2-yn-1-amine, also known as 2-pentyn-1-amine, is an organic compound with the molecular formula C₅H₉N. It is a member of the amine family, characterized by the presence of an amino group (-NH₂) attached to a carbon chain that includes a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of sodium azide with an appropriate alkyne in the presence of N,N-dimethylformamide under an inert atmosphere at 70°C. This is followed by the addition of triphenylphosphine in diethyl ether at 0°C, and the reaction mixture is then allowed to warm to room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pent-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The triple bond can be reduced to form saturated amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products:

    Oxidation: Nitroalkynes.

    Reduction: Saturated amines.

    Substitution: Halogenated amines.

Scientific Research Applications

Pent-2-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, especially in the synthesis of pharmaceuticals with amine functionalities.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of pent-2-yn-1-amine involves its reactivity due to the presence of both the amino group and the triple bond. The amino group can act as a nucleophile, participating in various substitution and addition reactions. The triple bond provides a site for electrophilic addition and can undergo cycloaddition reactions, forming complex cyclic structures. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Pent-4-yn-1-amine: Another alkyne amine with the triple bond at a different position.

    Propargylamine: A simpler alkyne amine with the triple bond adjacent to the amino group.

    But-2-yn-1-amine: A shorter carbon chain analogue.

Uniqueness: Pent-2-yn-1-amine is unique due to the position of its triple bond, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in the synthesis of specific heterocyclic compounds and in applications requiring precise control over molecular structure .

Properties

IUPAC Name

pent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-3-4-5-6/h2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOYFACEVXRLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458603
Record name 2-pentynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41282-41-1
Record name 2-Pentyn-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41282-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-pentynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-2-yn-1-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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